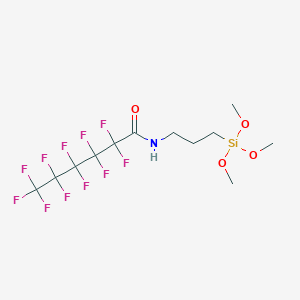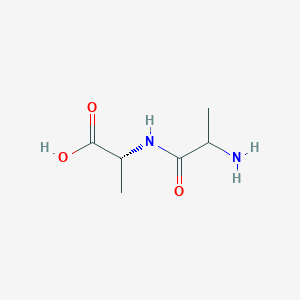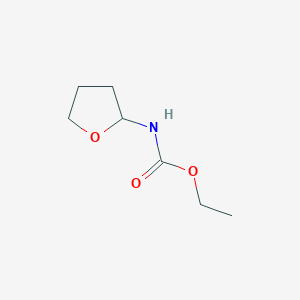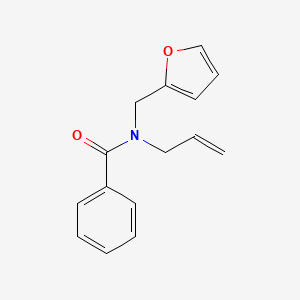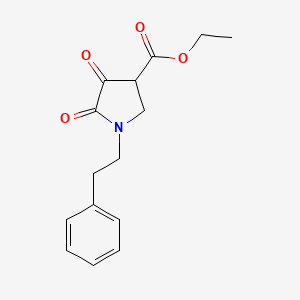![molecular formula C12H14BrNO2 B12903383 2-[(2-Bromophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one CAS No. 81777-91-5](/img/structure/B12903383.png)
2-[(2-Bromophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Bromobenzyl)-4,4-dimethylisoxazolidin-3-one is an organic compound that belongs to the class of isoxazolidinones It is characterized by the presence of a bromobenzyl group attached to the isoxazolidinone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromobenzyl)-4,4-dimethylisoxazolidin-3-one typically involves the reaction of 2-bromobenzyl bromide with 4,4-dimethylisoxazolidin-3-one under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound in high purity.
化学反应分析
Types of Reactions
2-(2-Bromobenzyl)-4,4-dimethylisoxazolidin-3-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromobenzyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the bromobenzyl group to a benzyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium methoxide in solvents like dimethylformamide or ethanol.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran or ethanol.
Major Products Formed
Nucleophilic Substitution: Formation of substituted isoxazolidinones.
Oxidation: Formation of oxo derivatives.
Reduction: Formation of benzyl derivatives.
科学研究应用
2-(2-Bromobenzyl)-4,4-dimethylisoxazolidin-3-one has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceutical compounds due to its structural features.
Biological Studies: Investigated for its biological activity and potential as a bioactive molecule.
Industrial Applications: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(2-Bromobenzyl)-4,4-dimethylisoxazolidin-3-one involves its interaction with specific molecular targets. The bromobenzyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The isoxazolidinone ring may also contribute to the compound’s bioactivity by stabilizing its interaction with the target molecules.
相似化合物的比较
Similar Compounds
- 2-Bromobenzyl bromide
- 4,4-Dimethylisoxazolidin-3-one
- 2-Bromobenzyl chloride
Uniqueness
2-(2-Bromobenzyl)-4,4-dimethylisoxazolidin-3-one is unique due to the combination of the bromobenzyl group and the isoxazolidinone ring. This structural feature imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
属性
CAS 编号 |
81777-91-5 |
|---|---|
分子式 |
C12H14BrNO2 |
分子量 |
284.15 g/mol |
IUPAC 名称 |
2-[(2-bromophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one |
InChI |
InChI=1S/C12H14BrNO2/c1-12(2)8-16-14(11(12)15)7-9-5-3-4-6-10(9)13/h3-6H,7-8H2,1-2H3 |
InChI 键 |
YQPIKUDPKJDPHS-UHFFFAOYSA-N |
规范 SMILES |
CC1(CON(C1=O)CC2=CC=CC=C2Br)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


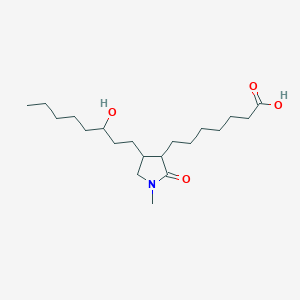
![[2,2'-Biquinolin]-4-amine, N-phenyl-](/img/structure/B12903313.png)
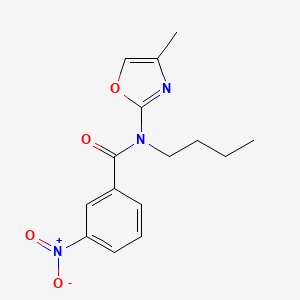
![4-Chloro-5-{[(prop-1-yn-1-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12903318.png)
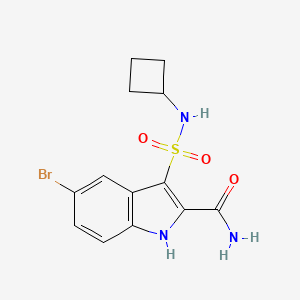
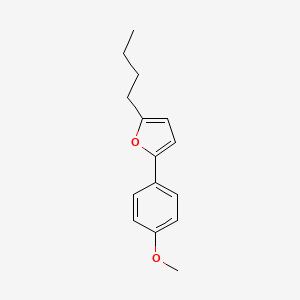
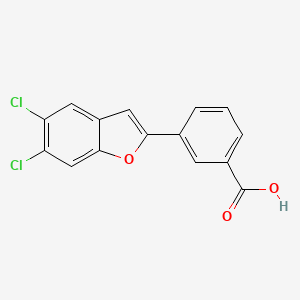
![[(1R,3S)-3-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)cyclopentyl]methanol](/img/structure/B12903351.png)
